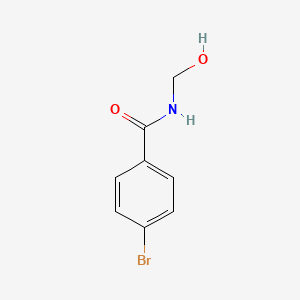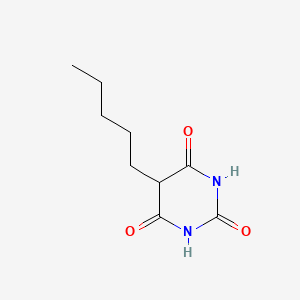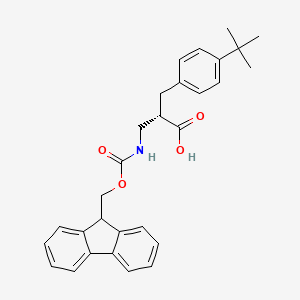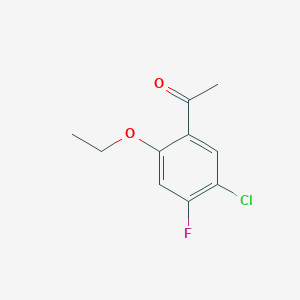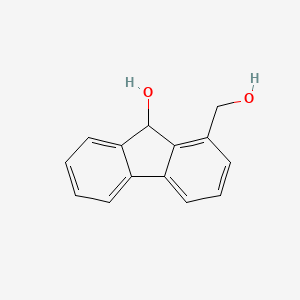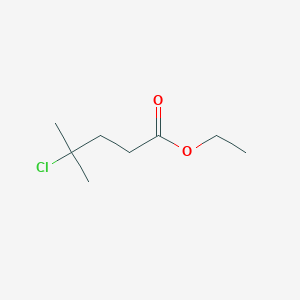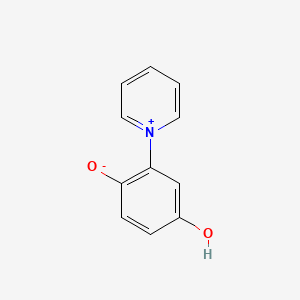
4-Hydroxy-2-pyridin-1-ium-1-yl-phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-1-ylbenzene-1,4-diol is an organic compound with the molecular formula C₁₁H₉NO₂. It consists of a benzene ring substituted with a hydroxyl group at the 1 and 4 positions and a pyridine ring at the 2 position. This compound is of interest due to its unique structure, which combines the properties of both phenolic and pyridinyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-1-ylbenzene-1,4-diol can be achieved through various methods. One common approach involves the coupling of 2-bromopyridine with hydroquinone under palladium-catalyzed conditions. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for 2-pyridin-1-ylbenzene-1,4-diol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-pyridin-1-ylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding dihydroxy derivative using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-pyridin-1-ylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-pyridin-1-ylbenzene-1,4-diol is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-pyridin-1-ylphenol: Similar structure but lacks the additional hydroxyl group at the 4 position.
4-hydroxy-2-pyridin-1-ylphenol: Similar structure with hydroxyl groups at different positions.
Uniqueness
2-pyridin-1-ylbenzene-1,4-diol is unique due to the presence of both hydroxyl groups and a pyridine ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6941-26-0 |
|---|---|
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
4-hydroxy-2-pyridin-1-ium-1-ylphenolate |
InChI |
InChI=1S/C11H9NO2/c13-9-4-5-11(14)10(8-9)12-6-2-1-3-7-12/h1-8H,(H-,13,14) |
Clave InChI |
BYQQTWROSPBRIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)C2=C(C=CC(=C2)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

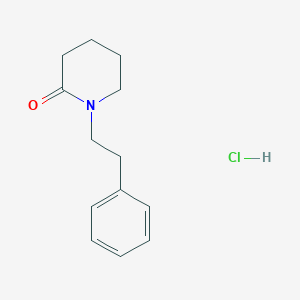
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)

